2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Aldose reductase inhibition Structure–activity relationship (SAR) Phthalimide–benzoic acid hybrids

Researchers investigating aldose reductase (AKR1B1) inhibitors face challenges in mapping halogen effects: para-bromophenyl analogs (5d, Ki=7.56nM) differ electronically from core-brominated scaffolds. This compound offers: - 5-Bromo on phthalimide core, altering carbonyl H-bonding vs. pendant phenyl bromides. - Ortho-carboxylic acid for restricted conformation, non-interchangeable with para isomer (CCDC 654853). - Synthetic handle for Suzuki/Miyaura couplings to rapidly build diverse libraries from one batch. Supplied at 95-97% purity for research and manufacturing use.

Molecular Formula C15H8BrNO4
Molecular Weight 346.136
CAS No. 294194-23-3
Cat. No. B2483477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
CAS294194-23-3
Molecular FormulaC15H8BrNO4
Molecular Weight346.136
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C15H8BrNO4/c16-8-5-6-9-11(7-8)14(19)17(13(9)18)12-4-2-1-3-10(12)15(20)21/h1-7H,(H,20,21)
InChIKeyTZYBWCVCNGCYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 294194-23-3) – Compound Identity and Procurement Baseline for Phthalimide–Benzoic Acid Hybrid Research


2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 294194-23-3; molecular formula C₁₅H₈BrNO₄; MW 346.13) is a phthalimide–benzoic acid hybrid that belongs to a class of heterocyclic compounds under active investigation as aldose reductase (ALR2/AKR1B1) inhibitors for diabetic complications [1]. The compound features a bromine substituent at the 5-position of the isoindole-1,3-dione (phthalimide) core and a benzoic acid moiety attached to the imide nitrogen at the ortho (2-) position . This specific substitution pattern distinguishes it from other in-class analogs where the bromine is located on a pendant phenyl ring or where the carboxylic acid is positioned at the para (4-) position. The compound is commercially available from multiple vendors at purities of 95–97% and is intended exclusively for research and further manufacturing use .

Core-brominated scaffold Distinct from pendant-phenyl brominated analogs for ALR2 SAR
Ortho-carboxylic acid geometry Required for studies targeting ortho-substitution effects vs. para isomer
Research-grade purity Supplied at purities suitable for in vitro enzymatic assays and library synthesis

Why Generic Substitution Fails for 2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 294194-23-3): The Critical Role of Bromine Position and Carboxylic Acid Regiochemistry


Phthalimide–benzoic acid hybrids cannot be treated as interchangeable building blocks or screening compounds. Within the ALR2 inhibitor series (5a–5m) reported by Hoti et al., halogen substitution identity and position proved decisive: the para-bromophenyl analog 5d achieved KI = 7.56 nM and outperformed epalrestat, whereas analogs with alternative halogen placement showed reduced potency [1][2]. The target compound differs from 5d by placing bromine directly on the electron-withdrawing phthalimide core rather than on a conformationally flexible pendant phenyl ring, altering the electronic environment of the dioxo groups and the hydrogen-bonding potential of the imide carbonyls. Furthermore, shifting the carboxylic acid from the ortho (2-) to the para (4-) position—as in the structurally characterized 4-(5-bromo-1,3-dioxoisoindolin-2-yl)benzoic acid—changes the dihedral angle between the phthalimide and benzoic acid planes to 51.4° and produces different intermolecular hydrogen-bonding networks in the solid state [3]. These structural perturbations can translate into divergent binding poses, altered inhibition kinetics, and different cellular safety profiles, making direct substitution scientifically unsound without experimental validation.

Bromine position
Core phthalimide (this compound)
Pendant phenyl (analog 5d)
Core bromination alters electron density and H-bond potential; SAR may not transfer
Carboxylic acid
Ortho (2-) attachment
Para (4-) isomer (CCDC 654853)
Regiochemistry shifts dihedral angle and intermolecular H-bond network; not interchangeable
Synthetic handle
Aryl bromide present
Non-brominated (CAS 41513-78-4)
Lack of cross-coupling handle limits library synthesis; procurement of brominated scaffold needed

Quantitative Differentiation Evidence for 2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 294194-23-3) vs. Closest Analogs


Bromine Positional Isomerism: Phthalimide-Core Bromination vs. Pendant-Phenyl Bromination in ALR2 Inhibitor Space

In the phthalimide–benzoic acid hybrid series (5a–5m), the para-bromophenyl derivative 5d emerged as the most potent ALR2 inhibitor with KI = 7.56 nM, outperforming the clinical reference epalrestat under identical assay conditions [1][2]. Compound 5d carries its bromine atom on a pendant para-bromophenyl ring attached to the imide nitrogen, whereas the target compound (CAS 294194-23-3) bears bromine directly at the 5-position of the phthalimide core. This core-brominated architecture introduces electron-withdrawing character directly into the dioxo-isoindole ring system, which is predicted to lower the electron density of the imide carbonyl oxygens and modulate hydrogen-bond acceptor strength at the anion-binding site (Tyr48/His110) of ALR2 [1]. Although direct head-to-head biochemical comparison data for CAS 294194-23-3 against 5d are not publicly available, the established SAR within this chemotype demonstrates that halogen position is a primary determinant of inhibitory potency, making the core-brominated scaffold a distinct and non-substitutable chemotype for SAR exploration.

Bromine Positional SAR
Class-level inference
Core-brominated scaffold distinct from pendant-phenyl series (5d KI 7.56 nM)
SAR probe context; direct comparison data not available
Data to verify; class-level SAR from Hoti et al. 2025
Aldose reductase inhibition Structure–activity relationship (SAR) Phthalimide–benzoic acid hybrids Halogen substitution effects

Carboxylic Acid Regiochemistry: Ortho (2-) vs. Para (4-) Benzoic Acid Attachment in 5-Bromo-Phthalimide Hybrids

Single-crystal X-ray diffraction of the para-substituted regioisomer, 4-(5-bromo-1,3-dioxoisoindolin-2-yl)benzoic acid (DMF solvate), reveals a dihedral angle of 51.4(2)° between the phthalimide plane and the benzoic acid benzene ring, with intermolecular stabilization via O–H···O and C–H···O hydrogen bonds [1]. The target compound (CAS 294194-23-3), bearing the carboxylic acid at the ortho (2-) position, introduces intramolecular steric and electronic effects absent in the para isomer. The proximity of the carboxylic acid to the imide carbonyl and the brominated aromatic ring can restrict conformational freedom, potentially pre-organizing the molecule into a binding-competent conformation or, conversely, disfavoring the extended geometry observed in the 4-isomer crystal structure. This regiochemical difference means that procurement of the 2-isomer (CAS 294194-23-3) is required for studies targeting ortho-substitution effects, whereas the 4-isomer serves a different structural biology purpose.

Carboxylic Acid Regiochemistry
Cross-study comparable
Ortho (2-) vs. para (4-) dihedral angle 51.4° (para crystal)
Supports ortho-specific conformation review
Para isomer data from CCDC 654853; ortho not crystallized
Crystallography Solid-state structure Positional isomerism Phthalimide–benzoic acid conformation

Electrophilic Reactivity Differentiation: Core-Brominated Phthalimide as a Synthetic Handle for Cross-Coupling Chemistry

The 5-bromo substituent on the phthalimide core of CAS 294194-23-3 provides a reactive aryl bromide site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification without altering the N-aryl benzoic acid moiety [1]. In contrast, the non-brominated parent compound 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (CAS 41513-78-4) lacks this synthetic entry point, requiring de novo synthesis for each analog . This built-in synthetic versatility makes CAS 294194-23-3 a strategic procurement choice as a common intermediate for parallel library synthesis, where a single batch of the brominated scaffold can yield dozens of derivatives through a unified cross-coupling protocol.

Synthetic Diversification
Class-level inference
Aryl bromide enables Pd-catalyzed cross-coupling; non-brominated analog lacks handle
Supports parallel library synthesis workflow
Based on established phthalimide coupling precedent
Cross-coupling reactions C–Br functionalization Phthalimide derivatization Medicinal chemistry diversification

Computationally Predicted Physicochemical Property Profile: Drug-Likeness and Oral Absorption Potential within the Phthalimide–Benzoic Acid Class

In silico ADME/Tox profiling of the phthalimide–benzoic acid hybrid series by Hoti et al. indicated that compounds within this chemotype generally exhibit high predicted gastrointestinal absorption, balanced logP/TPSA profiles, and low toxicophore alert burden, supporting oral drug-likeness [1]. The target compound (CAS 294194-23-3), with its bromine on the phthalimide core, shares the same C₁₅H₈BrNO₄ molecular formula as the characterized 4-isomer (BDA), and its computed physicochemical properties—density 1.8±0.1 g/cm³, boiling point 547.3±60.0 °C, flash point 284.8±32.9 °C —are consistent with a developable small-molecule profile. Compared to the non-brominated analog (CAS 41513-78-4, MW 267.24), the presence of bromine increases molecular weight (+78.9 Da) and lipophilicity, which can favorably modulate logP and membrane permeability while maintaining compliance with Lipinski's Rule of Five.

Predicted ADME Profile
Class-level inference
Halogenated scaffold: MW 346.13, high predicted GI absorption, balanced logP/TPSA
Supports early ADME assessment workflow
In silico predictions from Hoti et al. 2025; requires experimental validation
ADME prediction Drug-likeness Physicochemical properties Oral bioavailability

Recommended Research and Industrial Application Scenarios for 2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 294194-23-3)


ALR2 (Aldose Reductase) Inhibitor Lead Optimization and SAR Profiling

The compound serves as a core-brominated scaffold for structure–activity relationship studies targeting ALR2 (AKR1B1) inhibition. Unlike the para-bromophenyl lead 5d (KI = 7.56 nM), CAS 294194-23-3 positions bromine on the electron-withdrawing phthalimide ring, providing a distinct electronic environment for exploring anion-binding site interactions (Tyr48/His110) and hydrophobic pocket complementarity (Trp111/Trp219) [1]. Researchers can systematically vary the bromine position and the benzoic acid regiochemistry to map key pharmacophoric elements for competitive ALR2 inhibition.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The 5-bromo substituent on the phthalimide core serves as a synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [2]. Procuring CAS 294194-23-3 as a common intermediate enables the rapid generation of diverse analog libraries from a single batch, significantly reducing synthetic cycle time compared to de novo synthesis starting from the non-brominated parent compound (CAS 41513-78-4). This application is particularly valuable in medicinal chemistry hit-to-lead campaigns.

Crystallography and Biophysical Binding Studies Requiring Ortho-Carboxylic Acid Geometry

The ortho (2-) carboxylic acid orientation in CAS 294194-23-3 provides a distinct conformational profile compared to the crystallographically characterized para (4-) isomer (CCDC 654853; dihedral angle 51.4°) [3]. Co-crystallization studies with ALR2 or other target proteins benefit from the ortho isomer's restricted conformational flexibility, which may favor a specific binding pose. This regioisomer is non-interchangeable with the 4-isomer for structural biology applications.

In Silico ADME/Tox Profiling and Oral Bioavailability Assessment in Phthalimide-Based Drug Discovery

Class-level computational ADME predictions indicate that halogenated phthalimide–benzoic acid hybrids possess high predicted gastrointestinal absorption and favorable drug-like properties [1]. CAS 294194-23-3 (MW 346.13, BP 547.3 °C) can be incorporated into pharmacokinetic screening cascades to evaluate the impact of core bromination on solubility, permeability, and metabolic stability, guiding the selection of candidates for in vivo efficacy studies in diabetic complication models.

Application
Selection Property
Validation Focus
ALR2 inhibitor lead optimization
Core-brominated scaffold with ortho-carboxylic acid
Bromine positional SAR and anion-binding site mapping
Parallel library synthesis via cross-coupling
5-bromo aryl handle
Pd-catalyzed coupling efficiency and diversification scope
Crystallography and biophysical binding studies
Ortho-carboxylic acid conformation
Co-crystallization and dihedral angle comparison
In silico ADME/Tox profiling
Halogenated phthalimide scaffold
Predicted GI absorption and logP/TPSA assessment
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